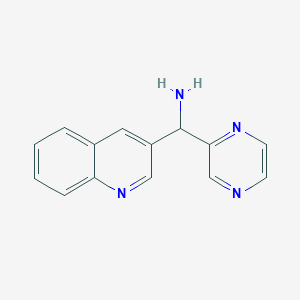
Pyrazin-2-yl(quinolin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pyrazin-2-yl)(quinolin-3-yl)methanamine is a heterocyclic compound that features both pyrazine and quinoline moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (pyrazin-2-yl)(quinolin-3-yl)methanamine typically involves the condensation of pyrazine and quinoline derivatives. One common method includes the reaction of 2-chloropyrazine with 3-aminomethylquinoline in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for (pyrazin-2-yl)(quinolin-3-yl)methanamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(Pyrazin-2-yl)(quinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazine and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(Pyrazin-2-yl)(quinolin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (pyrazin-2-yl)(quinolin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyrazinylquinoline: Similar in structure but may have different biological activities.
Quinolinylpyrazole: Another related compound with distinct pharmacological properties.
Uniqueness
(Pyrazin-2-yl)(quinolin-3-yl)methanamine is unique due to its combined pyrazine and quinoline moieties, which confer a broad range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research .
Properties
Molecular Formula |
C14H12N4 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
pyrazin-2-yl(quinolin-3-yl)methanamine |
InChI |
InChI=1S/C14H12N4/c15-14(13-9-16-5-6-17-13)11-7-10-3-1-2-4-12(10)18-8-11/h1-9,14H,15H2 |
InChI Key |
VPODSAXKJBLBHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C3=NC=CN=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















